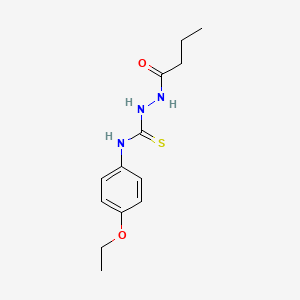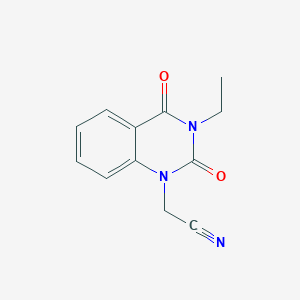
2-butyryl-N-(4-ethoxyphenyl)hydrazinecarbothioamide
Overview
Description
2-butyryl-N-(4-ethoxyphenyl)hydrazinecarbothioamide, also known as BEH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BEH is a hydrazinecarbothioamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mechanism of Action
The mechanism of action of 2-butyryl-N-(4-ethoxyphenyl)hydrazinecarbothioamide is not fully understood, but it has been suggested to involve the inhibition of various enzymes and signaling pathways. 2-butyryl-N-(4-ethoxyphenyl)hydrazinecarbothioamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-tumor effects. 2-butyryl-N-(4-ethoxyphenyl)hydrazinecarbothioamide has also been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-butyryl-N-(4-ethoxyphenyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of the immune response. 2-butyryl-N-(4-ethoxyphenyl)hydrazinecarbothioamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the cleavage of various proteins and DNA fragmentation. 2-butyryl-N-(4-ethoxyphenyl)hydrazinecarbothioamide has also been shown to inhibit cell proliferation by arresting the cell cycle at the G1 phase. Additionally, 2-butyryl-N-(4-ethoxyphenyl)hydrazinecarbothioamide has been shown to modulate the immune response by increasing the production of cytokines and activating immune cells, such as macrophages and T cells.
Advantages and Limitations for Lab Experiments
2-butyryl-N-(4-ethoxyphenyl)hydrazinecarbothioamide has several advantages for laboratory experiments, including its low toxicity and high solubility in water and organic solvents. However, 2-butyryl-N-(4-ethoxyphenyl)hydrazinecarbothioamide also has some limitations, including its instability under acidic conditions and its potential for oxidation in the presence of air and light.
Future Directions
There are several future directions for research on 2-butyryl-N-(4-ethoxyphenyl)hydrazinecarbothioamide, including the development of more efficient synthesis methods, the investigation of its potential as a drug candidate for various diseases, and the exploration of its mechanism of action and biochemical and physiological effects. Additionally, further research is needed to determine the optimal dosage and administration of 2-butyryl-N-(4-ethoxyphenyl)hydrazinecarbothioamide for its potential therapeutic applications.
Scientific Research Applications
2-butyryl-N-(4-ethoxyphenyl)hydrazinecarbothioamide has been studied for its potential therapeutic applications, including its anti-tumor, anti-inflammatory, and anti-microbial properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-butyryl-N-(4-ethoxyphenyl)hydrazinecarbothioamide has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines and inhibiting the activation of NF-κB. Additionally, 2-butyryl-N-(4-ethoxyphenyl)hydrazinecarbothioamide has been shown to have anti-microbial effects against various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
properties
IUPAC Name |
1-(butanoylamino)-3-(4-ethoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-3-5-12(17)15-16-13(19)14-10-6-8-11(9-7-10)18-4-2/h6-9H,3-5H2,1-2H3,(H,15,17)(H2,14,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVPDLRAADCHMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=S)NC1=CC=C(C=C1)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-butanoyl-N-(4-ethoxyphenyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4853471.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B4853473.png)
![4-{[({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)amino]methyl}benzenesulfonamide](/img/structure/B4853478.png)
![N-methyl-N-{[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B4853480.png)

![N-(sec-butyl)-N'-[1-(4-ethoxyphenyl)propyl]urea](/img/structure/B4853488.png)

![(4-chlorophenyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4853508.png)
![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B4853515.png)
amino]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B4853519.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-cyclopentylthiourea](/img/structure/B4853538.png)
![methyl 7-methyl-2,4-dioxo-3-(3-phenoxybenzyl)-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4853545.png)
![2-[(5-chloro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4853547.png)
![4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B4853553.png)